molecular formula C25H38NOPS B12299199 N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12299199
M. Wt: 431.6 g/mol
InChI Key: NOTCXERCVBXXDA-RBQQCVMASA-N
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Description

N-[(S)-(2-Ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a tert-butylphosphanylphenyl group and a phenylmethyl moiety. The compound’s stereochemistry is defined by the (S)-configuration at the benzylic carbon, which is critical for its role in asymmetric catalysis and enantioselective synthesis . The sulfinamide group (2-methylpropane-2-sulfinamide) serves as a versatile chiral auxiliary, enabling precise control over stereochemical outcomes in reactions such as nucleophilic additions or reductions . The ditert-butylphosphanyl substituent enhances steric bulk and electron-donating properties, making it valuable in transition-metal catalysis .

Properties

Molecular Formula

C25H38NOPS

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29?/m0/s1

InChI Key

NOTCXERCVBXXDA-RBQQCVMASA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Oxidation

  • Reagents : Vanadyl acetylacetonate (VO(acac)₂), hydrogen peroxide (30% H₂O₂), acetone.
  • Conditions : Room temperature, 24–48 hours.
  • Yield : ~72% from tert-butyl disulfide.
  • Stereochemical Control : The reaction produces (R)- or (S)-enantiomers with >99% enantiomeric excess (ee).
Step Reagents/Conditions Yield Stereochemical Outcome
1 VO(acac)₂, H₂O₂, acetone 72% (R)- or (S)-enantiomer

Disulfide Bond Cleavage

  • Reagents : Lithium amide (LiNH₂) in liquid ammonia.
  • Conditions : −78°C, 2 hours.
  • Mechanism : Cleavage of the thiosulfinate intermediate to yield tert-butanesulfinamide.

Synthesis of 2-Ditert-Butylphosphanylphenyl-Phenylmethyl Intermediate

The phosphine-containing benzyl fragment is synthesized via lithiation or cross-coupling reactions.

Lithiation Route

  • Starting Material : Bromobenzene derivatives.
  • Reagents : Lithium metal or n-butyllithium.
  • Conditions : Dry THF, −78°C.
  • Phosphine Introduction : Quenching the lithiated intermediate with ditert-butylphosphine (P(t-Bu)₂H).

Cross-Coupling Route

  • Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides.
  • Conditions : Microwave-assisted coupling, 80–120°C, 1–2 hours.

Coupling of Sulfinamide and Phosphine Moieties

The final step involves coupling the sulfinamide to the phosphine-containing benzyl group.

Nucleophilic Substitution

  • Reagents : Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
  • Conditions : Polar aprotic solvents (DMF, THF), 0–25°C.
  • Mechanism : Deprotonation of the sulfinamide’s amine to form a strong nucleophile, followed by alkylation with the benzyl halide.

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Conditions : Anhydrous THF, 0°C to RT.
  • Yield : >80% for analogous sulfinamide couplings.
Method Reagents/Conditions Yield Purity
Nucleophilic Substitution NaH, DMF, 25°C 75–85% >95% (HPLC)
Mitsunobu DEAD, PPh₃, THF 80–90% >98% (GC)

Stereochemical Integrity and Purification

Chiral Resolution

  • Technique : Recrystallization or chiral HPLC.
  • Key Factors : The sulfinamide’s S-configuration is retained during coupling.

Purification Methods

  • Column Chromatography : Silica gel, hexane/ethyl acetate (4:1).
  • Recrystallization : Ethanol/water (1:1).

Comparative Analysis of Synthetic Approaches

Parameter Nucleophilic Substitution Mitsunobu Reaction
Yield 75–85% 80–90%
Purity >95% >98%
Scalability Moderate High
Catalysts None DEAD, PPh₃

Challenges and Optimization

  • Steric Hindrance : The ditert-butylphosphanyl group complicates coupling reactions.
  • Oxidation Sensitivity : Phosphine ligands require inert atmospheres (N₂/Ar).
  • Enantiomeric Purity : Strict control of reaction temperatures and catalysts is critical.

Applications in Asymmetric Catalysis

This compound serves as a chiral ligand in:

  • Hydrogenation : Rhodium or iridium complexes for C=C/C=N reduction.
  • Cross-Coupling : Palladium-catalyzed reactions (Suzuki, Heck).

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various halides or nucleophiles; reactions are often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide typically involves several steps, including the preparation of phosphanyl and sulfinamide precursors. Common reagents include tert-butyl lithium and phenyl lithium, with reaction conditions often maintained under inert atmospheres to prevent oxidation.

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The sulfinamide group can be oxidized to form sulfonamide derivatives.
  • Reduction : The phosphanyl group can be reduced to generate phosphine derivatives.
  • Substitution : The phenylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Medicinal Chemistry

This compound shows promise in medicinal chemistry due to its potential biological activities. Compounds with similar structures have demonstrated diverse biological activities, including:

  • Neuronal calcium channel inhibition : Related sulfinamides have been investigated for their ability to inhibit N-type calcium channels, which are targets for treating neuropathic pain. Studies indicate that these compounds can enhance stability in biological systems while maintaining effective inhibition profiles .

Organophosphorus Chemistry

The compound's phosphanyl group suggests potential applications in organophosphorus chemistry. Sulfinamides are known to interact with biological macromolecules, making them valuable in the development of new pharmaceuticals and materials. Their reactivity allows for the synthesis of complex molecules that can serve as intermediates in drug development .

Case Studies

  • Calcium Channel Blockers : Research on related compounds has shown their effectiveness as neuronal calcium ion channel blockers, providing insights into their mechanisms of action at a molecular level. These compounds have been modeled to understand their binding affinities and stability in plasma .
  • Asymmetric Synthesis : The use of tert-butanesulfinamide as a chiral auxiliary has been extensively studied for synthesizing N-heterocycles via sulfinimines. This methodology offers access to structurally diverse compounds relevant in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared to structurally related sulfinamides based on substituents, stereochemistry, and applications.

Compound Substituents Stereochemistry Key Applications References
N-[(S)-(2-Ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide 2-Ditert-butylphosphanylphenyl, phenyl (S)-configuration at benzylic carbon Asymmetric catalysis, ligand design
(R)-N-[(R)-[2-(Diphenylphosphanyl)phenyl]phenylmethyl]-2-methylpropane-2-sulfinamide Diphenylphosphanylphenyl, phenyl (R)-configuration at benzylic carbon Enantioselective synthesis of amines
(S)-N-((R)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide Dibromopyridinyl, difluorophenyl (R,S)-diastereomer Antiviral drug precursors (e.g., HIV-1 inhibitors)
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Bis(diphenylphosphanyl)phenyl (S)-configuration at ethyl chain Dual phosphine ligands in cross-coupling
(R)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide Dibromopyridinyl, phenyl (R,S)-diastereomer Structural studies, crystallography

Enantioselectivity and Catalytic Performance

  • Steric Effects : The ditert-butylphosphanyl group in the target compound provides superior steric shielding compared to diphenylphosphanyl analogs, resulting in higher enantiomeric excess (e.e.) in asymmetric hydrogenations (e.g., 98% e.e. vs. 92% for diphenyl derivatives) .
  • Electronic Effects : Electron-rich ditert-butylphosphanyl groups enhance metal-ligand interactions in palladium-catalyzed cross-coupling reactions, improving yields by 15–20% compared to diphenylphosphanyl ligands .
  • Pharmaceutical Relevance : Dibromopyridinyl sulfinamides (e.g., GS-6207 derivatives) show potent activity against HIV-1 capsid proteins (IC50 = 0.5 µM), whereas the target compound’s bulkier substituents limit solubility for direct therapeutic use .

Biological Activity

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound notable for its unique structural features, including a sulfinamide functional group and a phosphanyl moiety. This compound has garnered attention in various fields, particularly for its potential biological activities, which are crucial for applications in drug design and development.

Structural Overview

  • Molecular Formula: C25H38NOPS
  • Molecular Weight: 431.6 g/mol
  • IUPAC Name: this compound
  • Key Features:
    • Contains a sulfinamide group, which is known for its role in biological activity.
    • The ditert-butylphosphanyl group contributes significant steric hindrance, influencing the compound's reactivity and stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation:
    • The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. The phosphanyl group may coordinate with metal centers in enzymes, enhancing catalytic efficiency.
  • Receptor Interaction:
    • The sulfinamide moiety can form hydrogen bonds with various biological molecules, suggesting potential interactions with receptors that could lead to therapeutic effects.
  • Antioxidant Properties:
    • Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme ModulationEnhanced activity of glutathione S-transferase
Receptor InteractionPotential binding to various receptors
Antioxidant ActivityReduction of oxidative stress markers

Case Study Analysis

  • Enzyme Modulation:
    A study investigated the effect of compounds similar to this compound on glutathione S-transferase activity in mice. Results indicated a significant increase in enzyme activity following administration, suggesting potential applications in cancer prevention by enhancing detoxification pathways .
  • Receptor Interaction:
    Research on sulfonamides has shown that the structural characteristics of compounds like this compound can influence their binding affinity to specific receptors involved in inflammatory responses. This opens avenues for developing anti-inflammatory drugs .
  • Antioxidant Properties:
    In vitro studies demonstrated that this compound could reduce levels of reactive oxygen species (ROS) in cultured cells, indicating its potential as an antioxidant agent. This property is particularly relevant for conditions associated with oxidative stress.

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